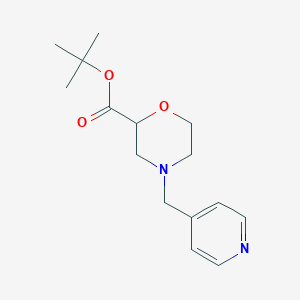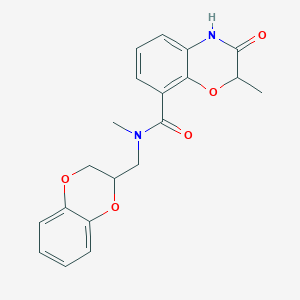![molecular formula C10H15N5O B7057690 5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7057690.png)
5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole is a heterocyclic compound that features both tetrazole and oxazole rings These rings are known for their stability and reactivity, making the compound a valuable subject of study in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole typically involves the reaction of tert-butyl-substituted precursors with appropriate reagents to form the tetrazole and oxazole rings. One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of palladium(II) acetate as a catalyst, along with a bidentate ligand and a soluble base like triethylamine, under reflux in toluene/acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or oxazole rings are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole exerts its effects involves interactions with specific molecular targets and pathways. The tetrazole and oxazole rings can interact with enzymes and receptors, modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]-1,3-benzoxazole
- Isoxazole derivatives
Uniqueness
5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole is unique due to the combination of tetrazole and oxazole rings, along with the presence of the tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(5-tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-7-5-8(16-12-7)6-15-9(10(2,3)4)11-13-14-15/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCMVPNIVAISOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C(=NN=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-amine](/img/structure/B7057612.png)
![Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate](/img/structure/B7057619.png)
![2-[[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B7057625.png)
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide](/img/structure/B7057630.png)

![3-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7057642.png)

![3-[[4-[(5-Chlorofuran-2-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7057679.png)
![N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-propan-2-yl-1H-pyrrole-3-carboxamide](/img/structure/B7057683.png)
![4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine](/img/structure/B7057691.png)

![N-methyl-1-[2-[(5-methylfuran-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B7057701.png)
![1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine](/img/structure/B7057707.png)
![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7057721.png)
